![molecular formula C13H11F2NO3S B5849954 N-(2,5-difluorophenyl)-4-methoxybenzenesulfonamide](/img/structure/B5849954.png)
N-(2,5-difluorophenyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Sulfonamides like N-(2,5-Difluorophenyl)-4-methoxybenzenesulfonamide are typically synthesized through the reaction of sulfonyl chlorides with amines in the presence of a base. For example, the synthesis process can start with 4-methoxyphenethylamine reacting with sulfonyl chloride to yield a base molecule, which is then further modified through reactions with various alkyl or aralkyl halides. The structural characterization of these molecules is commonly confirmed by spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, along with elemental analysis (Abbasi et al., 2018).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including those related to N-(2,5-Difluorophenyl)-4-methoxybenzenesulfonamide, is often elucidated using a combination of experimental and theoretical approaches. Spectroscopic analysis, such as FT-IR and Raman spectroscopy, alongside computational methods like density functional theory (DFT), helps in understanding the vibrational frequencies and geometric parameters of these molecules. Such studies are essential for confirming the chemical structure and understanding the electronic properties of the compounds (Karakaya et al., 2015).
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(2,5-difluorophenyl)-4-methoxybenzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They are important in the regulation of pH and fluid balance.
Mode of Action
It is known to interact with its target, carbonic anhydrase 2 . The interaction between the compound and its target may result in changes to the enzyme’s activity, potentially influencing various physiological processes.
properties
IUPAC Name |
N-(2,5-difluorophenyl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO3S/c1-19-10-3-5-11(6-4-10)20(17,18)16-13-8-9(14)2-7-12(13)15/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPLTELSGDNBCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.